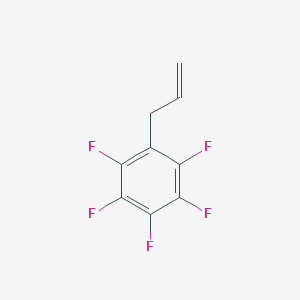

Allylpentafluorobenzene

Description

Allylpentafluorobenzene (C₉H₅F₅, CAS 1736-60-3) is a fluorinated aromatic compound featuring an allyl group attached to a pentafluorobenzene ring. Its unique structure combines the electron-withdrawing effects of five fluorine atoms with the reactivity of an allyl moiety, making it valuable in organic synthesis and materials science. Key applications include:

Propriétés

IUPAC Name |

1,2,3,4,5-pentafluoro-6-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDBTBVNQQBHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169636 | |

| Record name | Allylpentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-60-3 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylpentafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001736603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylpentafluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allylpentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylpentafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Key Reaction Parameters

Mechanistic Insights

-

Oxidative Addition : Pd(0) inserts into the C–I bond of allyl iodide, forming Pd(II)-allyl intermediates.

-

Transmetallation : Pentafluorobenzene undergoes oxidative addition with Pd(II), generating a Pd(IV) complex.

-

Reductive Elimination : Coupling releases Allylpentafluorobenzene and regenerates Pd(0).

Example Protocol (Adapted from ACS Publications):

-

Reactants : Pentafluorobenzene (1 eq), Allyl iodide (1.2 eq)

-

Catalyst System : Pd(OAc)₂ (5 mol%), S-Phos (12 mol%)

-

Conditions : Isopropyl acetate, 80°C, 12–24 hr

-

Yield : 70–85% (isolated)

Friedel-Crafts Alkylation

Despite pentafluorobenzene’s deactivation, Friedel-Crafts alkylation remains theoretically viable under forcing conditions.

| Parameter | Plasma Conditions | Application |

|---|---|---|

| Power | 5–80 W (RF, 13.56 MHz) | Copper surface coating |

| Pressure | 10–100 mTorr | Ultra-hydrophobic layer formation |

| Film Composition | Retained C₆F₅–CH₂ units (low power) |

-

Low-Power (5 W) : Preserves fluorinated aromatic rings.

-

High-Power (80 W) : Fragmentation leads to CF₂ and CF₃ species.

Alternative Strategies

Nucleophilic Aromatic Substitution

Replacement of fluorine with an allyl group is theoretically possible but unreported. Potential pathways:

-

Organometallic Reagents : Allyl Grignard reagents under high-temperature conditions.

-

Copper-Mediated Coupling : Ullmann-type coupling with allyl halides.

Biosynthetic Approaches

Laccase-catalyzed oxidation of allylbenzene derivatives (e.g., methyl eugenol) could inspire indirect routes, though no direct applications to this compound are documented.

Critical Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cross-Coupling | High yields, selectivity | Expensive catalysts, air-sensitive |

| Friedel-Crafts | Low-cost reagents | Low yields, side reactions |

| Plasma Polymerization | Surface-specific applications | Not scalable for bulk synthesis |

Data Tables: Summary of Reported Syntheses

Table 1: Cross-Coupling Reactions

Analyse Des Réactions Chimiques

Types of Reactions: Allylpentafluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups.

Oxidation Reactions: The allyl group can be oxidized to form different products.

Polymerization Reactions: The compound can participate in free radical polymerization reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Polymerization Reactions: Initiators such as azobisisobutyronitrile (AIBN) are often employed.

Major Products Formed:

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

Polymerization Reactions: Products include polymers with fluorinated aromatic units.

Applications De Recherche Scientifique

Chemical Applications

1. Organic Synthesis

APFB serves as a valuable reagent in organic synthesis, especially in fluorination reactions. Its structure allows it to participate in various chemical transformations, including free radical polymerization, which is crucial for producing fluorinated polymers and other materials .

2. Catalysis

Recent studies have highlighted the use of APFB in transition metal-catalyzed reactions. It can influence regioselectivity in reactions involving allylbenzene derivatives, leading to products with desirable branching patterns. This property is particularly useful in synthesizing complex organic molecules with specific structural features .

Biological Applications

1. Synthesis of Bioactive Compounds

APFB is being investigated for its potential in synthesizing biologically active compounds. The incorporation of fluorine into pharmaceuticals has been shown to enhance metabolic stability and bioavailability, making APFB a candidate for developing new drug entities .

2. Environmental Applications

Research has also explored the use of APFB in isolating bacteria capable of cleaving specific bonds within organic compounds. This application could have implications for bioremediation strategies, particularly in environments contaminated with sulfur-containing compounds .

Medical Applications

1. Pharmaceutical Development

Fluorinated compounds like APFB are increasingly important in drug design due to their ability to modify pharmacokinetic properties. The presence of fluorine can lead to decreased metabolism and enhanced solubility, which are beneficial for drug efficacy . Notably, many modern pharmaceuticals contain fluorinated moieties, underscoring the relevance of compounds like APFB in medicinal chemistry.

Material Science Applications

1. Plasma Polymerization

APFB has been utilized in plasma polymerization processes to create hydrophobic and oleophobic coatings on various substrates, including metals and polymers. The resulting films exhibit excellent durability and water-repellent properties, making them suitable for applications in electronics and protective coatings .

2. Development of Advanced Materials

The copolymerization of APFB with other monomers has been explored to produce materials with enhanced properties such as increased hydrophobicity and chemical resistance. These materials have potential applications in coatings, adhesives, and specialty chemicals .

Case Studies

Mécanisme D'action

The mechanism of action of allylpentafluorobenzene in various reactions involves the interaction of its fluorinated aromatic ring and allyl group with different reagents. The fluorine atoms on the benzene ring increase the compound’s reactivity towards nucleophiles, while the allyl group can participate in polymerization and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparaison Avec Des Composés Similaires

Reactivity in Hydrosilylation Reactions

Allylpentafluorobenzene demonstrates distinct reactivity compared to other allylbenzene derivatives due to its strong electron-withdrawing fluorine substituents.

Key Insight : Electron-withdrawing groups (e.g., fluorine in this compound) enhance hydrosilylation efficiency by stabilizing transition states, whereas electron-donating groups (e.g., NH in N-Allylaniline) reduce reactivity .

Oxidation Behavior in Laccase-Catalyzed Systems

In oxidation studies, this compound’s electronic profile contrasts sharply with electron-rich allylbenzene derivatives:

Key Insight: Electron-withdrawing fluorine substituents slow oxidation rates but favor cleavage pathways, whereas electron-donating groups (e.g., methoxy in methyl eugenol) accelerate reactions .

Performance in C–H Functionalization

This compound serves as a robust substrate in palladium- and cobalt-catalyzed C–H activation:

Key Insight: Fluorine atoms improve stereoselectivity by directing metal catalysts via ortho-fluorine effects, a feature absent in non-fluorinated analogs .

Activité Biologique

Allylpentafluorobenzene (APFB) is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a pentafluorobenzene ring attached to an allyl group. The presence of multiple fluorine atoms significantly alters its chemical properties compared to non-fluorinated analogs. The fluorination increases lipophilicity and stability, which can enhance the compound's bioavailability and metabolic resistance.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit unique antimicrobial properties. A study demonstrated that APFB derivatives can inhibit the growth of various microorganisms, suggesting potential applications in developing new antibacterial agents. The bacterium Rhodococcus sp. strain JVH1 was isolated using PFPS (a derivative of APFB) as a sulfur source, showcasing the ability of certain strains to metabolize fluorinated compounds effectively .

Cytotoxicity and Anticancer Activity

Fluorinated compounds have been associated with anticancer activity due to their ability to interfere with cellular processes. Transition metal-catalyzed reactions involving fluorinated benzene derivatives have shown promise in targeting cancer cells, particularly in colon carcinoma (HT29) and breast adenocarcinoma (MCF-7) cell lines . APFB's structure may enhance its reactivity towards biological targets, potentially leading to cytotoxic effects on tumor cells.

The biological activity of APFB can be attributed to several mechanisms:

- Metabolic Stability : The fluorine atoms reduce metabolic degradation, allowing for prolonged activity within biological systems.

- Lipophilicity : Increased lipophilicity enhances membrane permeability, facilitating cellular uptake.

- Reactive Intermediates : APFB can undergo transformations that generate reactive intermediates capable of interacting with cellular macromolecules, such as DNA and proteins.

Case Studies

- Microbial Metabolism : A case study highlighted the isolation of a microbial strain capable of utilizing PFPS as a sulfur source. This strain demonstrated unique metabolic pathways for cleaving C—S bonds, indicating potential bioremediation applications for fluorinated compounds .

- Anticancer Screening : In vitro studies assessed the cytotoxic effects of various fluorinated compounds, including APFB derivatives, against cancer cell lines. Results indicated significant growth inhibition, suggesting a need for further exploration into their mechanisms of action and therapeutic potential .

Data Table: Biological Activities of this compound Derivatives

Q & A

Q. What are the established synthetic routes for allylpentafluorobenzene, and how can reaction yields be optimized?

this compound is synthesized via nucleophilic aromatic substitution using Grignard reagents. For example, allylmagnesium chloride reacts with hexafluorobenzene in tetrahydrofuran (THF), but yields are typically low (~26%) due to side reactions. Increasing the Grignard-to-substrate ratio (e.g., 2:1) improves yields to 62% for analogous reactions . Purification involves fractional distillation under reduced pressure (b.p. 148–149°C) and characterization via gas chromatography (GC) to monitor byproducts .

Q. What purification and characterization methods are recommended for this compound?

Post-synthesis, distillation is critical due to its boiling point (148–149°C) and density (1.358 g/cm³). Chromatographic techniques (e.g., GC, HPLC) resolve impurities, while structural confirmation employs NMR and IR spectroscopy. For example, IR peaks at 1618 cm (C=C stretching) and NMR chemical shifts between -138 to -163 ppm confirm fluorinated aromaticity .

Q. How should researchers handle safety risks associated with this compound?

The compound is flammable (flash point 42°C) and poses inhalation/ocular hazards. Use fume hoods, anti-static equipment, and personal protective gear (nitrile gloves, safety goggles). Store in sealed containers under inert gas (e.g., argon) at ≤4°C. Emergency protocols include rinsing exposed skin/eyes with water and consulting safety data sheets (SDS) for first aid .

Q. What are the primary applications of this compound in materials science?

It serves as a fluorinated monomer in plasma polymerization for surface modification of polyimide films, enhancing hydrophobicity and thermal stability. Experimental designs involve radiofrequency plasma reactors with controlled this compound vapor flow rates (e.g., 10–20 sccm) and post-deposition annealing to optimize film adhesion .

Advanced Research Questions

Q. How does regioselectivity influence the bromination of this compound, and what mechanisms govern this process?

Bromination at the allylic position proceeds via radical or electrophilic pathways, yielding 1-(2,3-dibromopropyl)-2,3,4,5,6-pentafluorobenzene. Density functional theory (DFT) calculations reveal that the allyl group’s electron-withdrawing effect directs bromine to the β-carbon, with steric hindrance from fluorine substituents limiting para substitution .

Q. How can conflicting spectral data from this compound derivatives be resolved?

Contradictions in NMR shifts (e.g., para vs. meta fluorine environments) require comparative analysis with authenticated standards. For example, coupling constants () distinguish substitution patterns, while GC-MS identifies volatile byproducts. Cross-referencing with computational simulations (e.g., Gaussian) validates peak assignments .

Q. What strategies improve the efficiency of Grignard-based synthesis for this compound?

Optimize reagent stoichiometry (2:1 Grignard-to-hexafluorobenzene ratio), use low-polarity solvents (e.g., THF), and maintain temperatures below -20°C to suppress side reactions like Wurtz coupling. Catalytic additives (e.g., CuI) may enhance selectivity for mono-substitution .

Q. How does this compound function in crosslinking fluorinated polyimide aerogels?

As a crosslinker, it introduces sp-hybridized carbon bridges between polyimide chains via thermal curing (200–250°C), improving mechanical strength. Aerogel porosity (80–90%) is controlled by adjusting crosslinker concentration (5–15 wt%) and supercritical CO drying parameters .

Q. What analytical approaches quantify trace degradation products of this compound under extreme conditions?

Accelerated degradation studies (e.g., 72 hours at 150°C in air) paired with LC-MS/MS detect oxidation byproducts like pentafluorobenzoic acid. Isotopic labeling (e.g., -allyl groups) tracks degradation pathways .

Methodological Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHF | |

| Molecular Weight | 208.13 g/mol | |

| Boiling Point | 148–149°C | |

| Density (25°C) | 1.358 g/cm³ | |

| Refractive Index | 1.4270 |

Table 2: Reaction Yields Under Varied Grignard Ratios

| Grignard:Substrate Ratio | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 1:1 | 26 | THF, -20°C, 2 hours | |

| 2:1 | 62 | THF, -20°C, 4 hours |

Table 3: Hazard Classification (GHS)

| Hazard Class | Code | Precautionary Measures | Reference |

|---|---|---|---|

| Flammable Liquid | H226 | Avoid sparks/static discharge | |

| Eye Irritant | H319 | Use chemical goggles |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.